![molecular formula C6H4N4 B1308142 2-methyl-1H-imidazole-4,5-dicarbonitrile CAS No. 40056-53-9](/img/structure/B1308142.png)
2-methyl-1H-imidazole-4,5-dicarbonitrile
Overview
Description
2-Methyl-1H-imidazole-4,5-dicarbonitrile is a heterocyclic compound with two cyano groups (-C≡N) attached to an imidazole ring . It has a molecular weight of 132.12 .
Molecular Structure Analysis
The molecular structure of 2-methyl-1H-imidazole-4,5-dicarbonitrile is characterized by an imidazole ring with two cyano groups and one methyl group . The InChI key for this compound is ZEAVNOQDMHVDLU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Methyl-1H-imidazole-4,5-dicarbonitrile is a solid at room temperature . It has a boiling point of 228-230°C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-methyl-1H-imidazole-4,5-dicarbonitrile: is a valuable precursor in the synthesis of various heterocyclic compounds. Its structure allows for reactions that introduce different functional groups, creating a diverse range of imidazole derivatives . These derivatives are crucial in pharmaceuticals, agrochemicals, and dyes.
Coordination Chemistry
This compound serves as a ligand in coordination chemistry, forming complexes with metals such as cadmium. The crystal structure of diaqua-bis(2-methyl-1H-imidazole-4,5-dicarboxylato-κ2-O,N)cadmium(II) tetrahydrate has been determined, showcasing its potential in forming structurally diverse metal-organic frameworks (MOFs) .
Material Science
The thermal properties of imidazole derivatives, including 2-methyl-1H-imidazole-4,5-dicarbonitrile , are studied for their applications in material science. These compounds can be used in the development of new materials with specific thermal stability and conductivity properties .
Catalysis
Imidazole compounds are known to act as catalysts in various chemical reactions. The unique electronic configuration of 2-methyl-1H-imidazole-4,5-dicarbonitrile makes it suitable for catalyzing reactions, particularly in green chemistry applications .
Safety And Hazards
This compound is considered hazardous. If inhaled, it’s advised to move the victim into fresh air and give artificial respiration if necessary . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . If ingested, the mouth should be rinsed with water, and vomiting should not be induced . It’s important to call a doctor or Poison Control Center immediately in case of ingestion .
properties
IUPAC Name |
2-methyl-1H-imidazole-4,5-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4/c1-4-9-5(2-7)6(3-8)10-4/h1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAVNOQDMHVDLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397262 | |
Record name | 2-methyl-1H-imidazole-4,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1H-imidazole-4,5-dicarbonitrile | |
CAS RN |
40056-53-9 | |
Record name | 2-methyl-1H-imidazole-4,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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